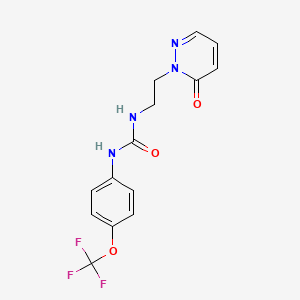

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

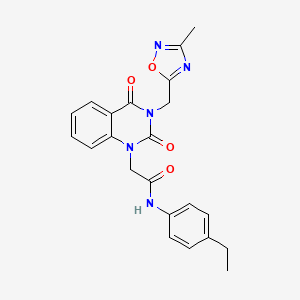

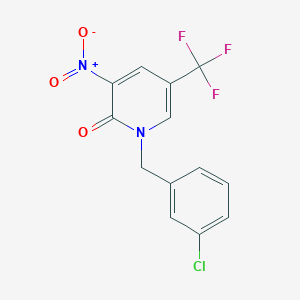

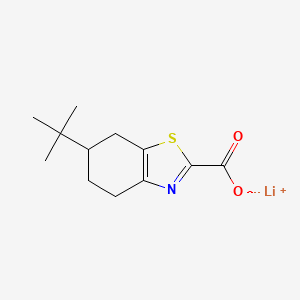

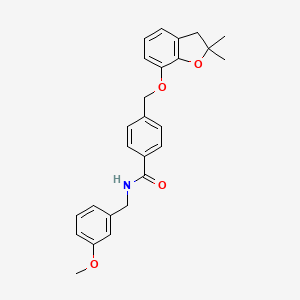

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the conditions under which the reaction takes place, the yield, and any byproducts.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types of bonds present, the shape of the molecule, and any interesting structural features.Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Applications De Recherche Scientifique

Organic Synthesis and Urea Derivatives

Research into compounds related to 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea often explores their synthesis and potential as intermediates in organic chemistry. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, related compounds that can be synthesized through reactions involving urea derivatives, highlighting their importance as electrophiles and chiral synthons in organic synthesis Sainsbury, M. (1991).

Antioxidant Capacity and Activity

Ilyasov et al. (2020) and Munteanu & Apetrei (2021) review assays for determining the antioxidant capacity of compounds, which might be relevant for assessing the antioxidant potential of derivatives of the specified chemical Ilyasov, I. et al. (2020); Munteanu, I., & Apetrei, C. (2021).

Urea Metabolism and Biosensors

Studies on urea metabolism are pivotal in understanding how derivatives of urea, such as the compound , might be metabolized or utilized in biological systems. Botewad et al. (2021) offer insights into the advances in urea biosensors, which are crucial for detecting and quantifying urea concentrations in various contexts, suggesting potential applications in studying urea derivative metabolism Botewad, S. et al. (2021).

Environmental and Health Implications

Research into the environmental and health implications of chemical compounds often includes studies on their metabolism and potential toxicity. For example, Cheng et al. (2005) discuss the metabolism of cyanuric acid, a triazine that is metabolically related to urea compounds, suggesting that understanding the metabolic pathways of similar compounds can provide insights into their environmental impact and safety profile Cheng, G. et al. (2005).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This would involve a discussion of potential future research directions. This could include potential applications, modifications of the compound to improve its properties, or further studies to better understand its properties or effects.

Please consult with a qualified professional or refer to specific scientific literature for detailed information.

Propriétés

IUPAC Name |

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWHPAHDQKGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)

![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)